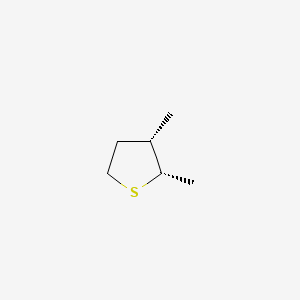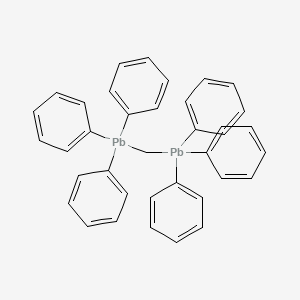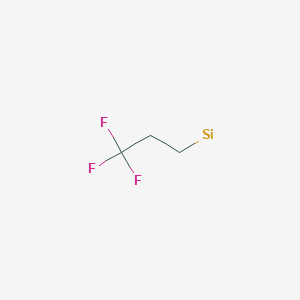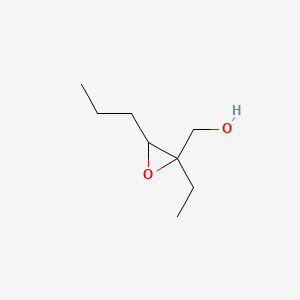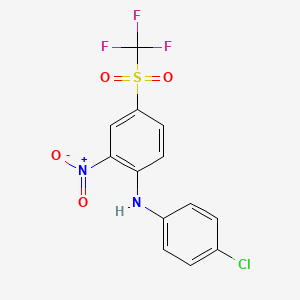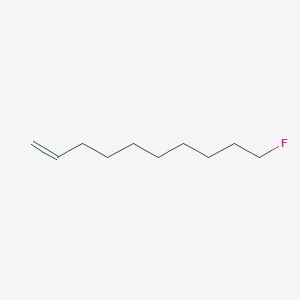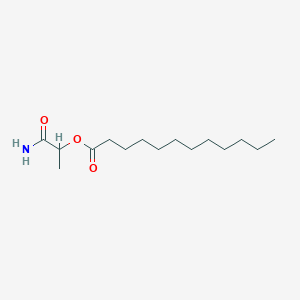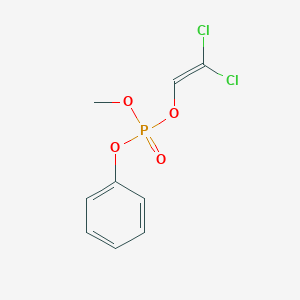![molecular formula C9H10O2 B14744337 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone CAS No. 699-85-4](/img/structure/B14744337.png)
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone is an organic compound with the molecular formula C₉H₁₀O₂. It is known for its unique structure, which includes a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone moiety.
Métodos De Preparación
The synthesis of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone typically involves the reaction of cyclopentadiene with acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone can be compared with other similar compounds, such as:
2-Acetyl-6-hydroxy-6-methylfulvene: This compound has a similar cyclopentadiene structure but with different substituents, leading to distinct chemical and biological properties.
1-[5-(1-Hydroxyethylidene)-1,3-cyclopentadien-1-yl]ethanone: Another closely related compound with slight variations in its molecular structure, resulting in different reactivity and applications.
Propiedades
Número CAS |
699-85-4 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-[5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3 |
Clave InChI |
UGWWTFGLBXIPDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=C1C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)

